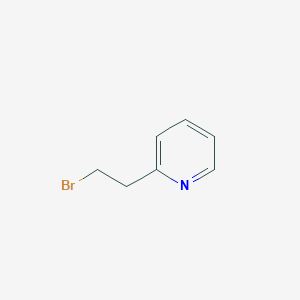

2-(2-Bromoethyl)pyridine

Overview

Description

2-(2-Bromoethyl)pyridine is an organic compound with the molecular formula C₇H₈BrN. It is a colorless liquid or solid crystal with a melting point of approximately -25°C and a boiling point of about 206-208°C . This compound is soluble in organic solvents such as ethanol and ether . It is commonly used as an intermediate in organic synthesis reactions, particularly in the preparation of alcohols, ethers, esters, and other organic compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(2-Bromoethyl)pyridine can be synthesized by reacting pyridine with ethyl bromide under appropriate conditions . The specific reaction conditions may vary depending on the synthetic route chosen. One common method involves the use of a base such as potassium carbonate in an organic solvent like acetone or dimethylformamide. The reaction is typically carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reactions using similar synthetic routes. The process may be optimized for higher yields and purity by adjusting reaction parameters such as temperature, pressure, and reaction time. Additionally, industrial production may involve the use of continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-(2-Bromoethyl)pyridine undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom in this compound can be substituted with other nucleophiles, such as amines, thiols, or alkoxides, to form new compounds.

Oxidation Reactions: The compound can be oxidized to form corresponding pyridine derivatives with different functional groups.

Reduction Reactions: Reduction of this compound can lead to the formation of pyridine derivatives with reduced functional groups.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide.

Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

Major Products Formed

Substitution Reactions: Products include various substituted pyridine derivatives, such as 2-(2-azidoethyl)pyridine, 2-(2-thiocyanatoethyl)pyridine, and 2-(2-methoxyethyl)pyridine.

Oxidation Reactions: Products include pyridine derivatives with oxidized functional groups, such as this compound N-oxide.

Reduction Reactions: Products include reduced pyridine derivatives, such as 2-(2-ethyl)pyridine.

Scientific Research Applications

Chemical Properties and Reactivity

The presence of the bromoethyl group in 2-(2-Bromoethyl)pyridine makes it highly reactive, particularly in nucleophilic substitution reactions. This reactivity is crucial for its use as a precursor in synthesizing more complex molecules. The compound can undergo various transformations, including:

- Nucleophilic substitutions : The bromoethyl group can be replaced by nucleophiles, allowing for the formation of diverse derivatives.

- Formation of heterocycles : It can serve as a starting material for synthesizing other heterocyclic compounds.

Organic Synthesis

This compound is primarily utilized as a precursor in the synthesis of various biologically active molecules. For instance:

- Synthesis of Pyridone Derivatives : It has been used to synthesize pyridone derivatives via nucleophilic substitution reactions. These derivatives have shown potential pharmacological activities, including anti-thrombolytic effects .

- Formation of Chiral Compounds : The compound has been employed to create chiral pyridine derivatives that can act as chiral dopants in liquid crystals, enhancing their optical properties .

Case Studies

- Pyridine-Based Derivatives : A study demonstrated the successful synthesis of novel pyridine derivatives through palladium-catalyzed cross-coupling reactions using this compound as a key intermediate. These derivatives exhibited significant biological activity, indicating their potential as therapeutic agents .

- Biological Interaction Studies : Research has indicated that this compound interacts with proteins and nucleic acids, suggesting its relevance in drug interaction studies and toxicity assessments. Preliminary data highlight its potential effects on cellular mechanisms, warranting further investigation into its pharmacokinetics.

Table 1: Summary of Chemical Transformations Involving this compound

Table 2: Biological Activities of Pyridine Derivatives Synthesized from this compound

Mechanism of Action

The mechanism of action of 2-(2-Bromoethyl)pyridine involves its ability to undergo various chemical reactions, leading to the formation of new compounds with different biological and chemical properties. The bromine atom in the compound can participate in nucleophilic substitution reactions, allowing it to interact with various molecular targets and pathways . These interactions can result in the modulation of biological processes, making the compound useful in drug development and other applications .

Comparison with Similar Compounds

2-(2-Bromoethyl)pyridine can be compared with other similar compounds, such as:

2-(2-Chloroethyl)pyridine: Similar in structure but with a chlorine atom instead of bromine.

2-(2-Iodoethyl)pyridine: Contains an iodine atom instead of bromine.

2-(2-Fluoroethyl)pyridine: Contains a fluorine atom instead of bromine.

The uniqueness of this compound lies in its specific reactivity and applications, which are influenced by the presence of the bromine atom. This makes it a valuable compound in various fields of research and industry .

Biological Activity

2-(2-Bromoethyl)pyridine is a compound with significant potential in medicinal chemistry, primarily due to its unique structural features that enhance its biological activity. This article explores the biological activity of this compound, drawing on various research findings, case studies, and comparative analyses.

Chemical Structure and Properties

This compound consists of a pyridine ring substituted with a bromoethyl group. The presence of the bromoethyl moiety allows for nucleophilic substitution reactions, making it a versatile building block in organic synthesis. Its molecular formula is CHBrN, and it has been identified as a precursor for synthesizing more complex biologically active compounds.

Biological Activity Overview

The biological activity of this compound has been studied in various contexts, including antimicrobial, antiviral, and anticancer properties. The compound's pyridine nucleus is known for its therapeutic potential, contributing to activities such as:

- Antimicrobial : Research indicates that pyridine derivatives exhibit significant antibacterial and antifungal activities. For instance, studies have shown that modifications to the pyridine structure can enhance its efficacy against various pathogens .

- Antiviral : The compound has been explored for its potential against viral infections, particularly in light of recent global health challenges. Pyridine derivatives are being investigated for their ability to inhibit viral replication and modulate immune responses .

- Anticancer : Some studies suggest that compounds containing the pyridine scaffold can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms .

Antimicrobial Activity

A study focusing on the antimicrobial properties of pyridine derivatives highlighted that this compound showed promising results against Gram-positive bacteria such as Staphylococcus aureus. The compound's effectiveness was attributed to its ability to disrupt bacterial cell membranes and inhibit cell division .

| Compound | Activity | Mechanism |

|---|---|---|

| This compound | Antibacterial | Disruption of cell membrane integrity |

| 3-(Bromomethyl)pyridine | Antifungal | Inhibition of fungal cell wall synthesis |

Antiviral Properties

In the context of antiviral research, this compound has been evaluated for its potential against RNA viruses. Preliminary results suggest that it may inhibit viral entry into host cells by interfering with receptor binding sites .

Anticancer Studies

Research conducted on various pyridine derivatives indicated that compounds similar to this compound could induce cell cycle arrest in cancer cells. This effect was linked to the modulation of signaling pathways involved in cell proliferation and survival .

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) studies reveal that variations in substituents on the pyridine ring significantly influence biological activity. For example:

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(2-Bromoethyl)pyridine, and how can reaction efficiency be maximized?

- Methodological Answer : The compound is typically synthesized via conjugate addition reactions. For example, bromoethyl-substituted heterocycles like 2-(2-bromoethyl)piperidine can react with alkyl acrylates under controlled conditions to form derivatives such as Methyl 3-[2-(2-bromoethyl)piperidin-1-yl]propanoate (3c) . Key parameters include:

- Catalyst Selection : Nickel-based catalysts (e.g., NiCl₂) enhance coupling efficiency in reductive alkylation .

- Solvent Choice : Anhydrous solvents like THF or CH₂Cl₂ prevent hydrolysis of reactive intermediates .

- Temperature Control : Reactions are often conducted at 0–25°C to minimize side reactions .

Purification via column chromatography under inert atmospheres (N₂/Ar) ensures product stability .

Q. How should researchers safely handle and store this compound to avoid degradation?

- Methodological Answer :

- Storage : Store in sealed, moisture-free containers at room temperature, away from light. Desiccants like silica gel are recommended .

- Handling : Use PPE (nitrile gloves, safety goggles) and local exhaust ventilation to limit inhalation exposure .

- Decomposition Risks : Avoid contact with strong bases or oxidizing agents, as the bromoethyl group is prone to elimination reactions .

Advanced Research Questions

Q. What spectroscopic techniques are most effective for characterizing reaction intermediates of this compound derivatives?

- Methodological Answer :

- NMR Analysis : ¹H and ¹³C NMR in CDCl₃ resolve signals for the bromoethyl group (δ ~3.5–4.0 ppm for CH₂Br) and pyridine protons (δ ~7.0–8.5 ppm) .

- IR Spectroscopy : Peaks at ~650 cm⁻¹ (C-Br stretch) and ~1600 cm⁻¹ (pyridine ring vibrations) confirm structural integrity .

- Mass Spectrometry (MS) : High-resolution ESI-MS identifies molecular ions (e.g., [M+H]⁺ for C₇H₉Br₂N at m/z 266.96) and fragmentation patterns .

Q. How do steric and electronic effects influence the reactivity of this compound in cross-coupling reactions?

- Methodological Answer :

- Steric Effects : Bulky substituents on the pyridine ring (e.g., mesityl groups) hinder nucleophilic attack at the bromoethyl position, favoring aryl coupling instead .

- Electronic Effects : Electron-withdrawing groups (e.g., Cl, NO₂) on the pyridine ring enhance the electrophilicity of the bromoethyl group, accelerating SN₂ substitutions .

- Mechanistic Insights : Computational studies (DFT) predict transition states for Suzuki-Miyaura couplings, guiding ligand selection (e.g., bidentate P,N ligands) .

Q. What strategies mitigate competing side reactions during functionalization of this compound?

- Methodological Answer :

- Protection of Reactive Sites : Temporarily block the pyridine nitrogen with Boc groups to prevent undesired coordination in metal-catalyzed reactions .

- Solvent Optimization : Polar aprotic solvents (e.g., DMF) stabilize charged intermediates in nucleophilic substitutions .

- Additive Use : Catalytic KI promotes halogen exchange (Finkelstein reaction), improving yields in bromide-to-iodide transformations .

Application-Oriented Questions

Q. How is this compound utilized in designing CNS-targeting pharmaceutical intermediates?

- Methodological Answer : The bromoethyl group serves as a versatile handle for introducing pharmacophores. For example:

- Neuroactive Agents : Coupling with chloromethylphenyl groups (via Suzuki reactions) generates precursors for dopamine receptor modulators .

- Prodrug Design : Hydrolysis of the bromoethyl group under physiological pH yields bioactive ethylamine derivatives .

Q. What role does this compound play in coordination chemistry for catalytic systems?

- Methodological Answer :

- Ligand Design : The pyridine nitrogen and bromoethyl group enable chelation to transition metals (e.g., Cu²⁺, Ni²⁺), forming complexes studied for ethylene oligomerization .

- Spectroscopic Probes : EPR and magnetic susceptibility measurements reveal redox-active behavior in Cu(II) complexes, relevant to catalytic cycles .

Q. Safety and Compliance

Q. What are the critical hazard considerations when scaling up reactions involving this compound?

- Methodological Answer :

- Toxicology : The compound is classified as H302 (harmful if swallowed) and H314 (causes severe skin burns). Immediate decontamination with water is essential after exposure .

- Waste Disposal : Neutralize brominated byproducts with NaHCO₃ before disposal to avoid environmental release of Br⁻ ions .

Q. Data Contradictions and Resolutions

Q. How can researchers reconcile discrepancies in reported reaction yields for this compound derivatives?

- Methodological Answer :

Properties

IUPAC Name |

2-(2-bromoethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrN/c8-5-4-7-3-1-2-6-9-7/h1-3,6H,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZWCPLGFXOCGLM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)CCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80512813 | |

| Record name | 2-(2-Bromoethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80512813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39232-04-7 | |

| Record name | 2-(2-Bromoethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80512813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2-Bromoethyl)pyridine hydrobromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.